methyl 2-methyl-2-(oxolan-3-yl)propanoate
Description
Methyl 2-methyl-2-(oxolan-3-yl)propanoate is a branched ester featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position and two methyl groups on the central carbon of the propanoate backbone. Its molecular structure combines lipophilic (methyl and oxolan groups) and polar (ester) functionalities, making it a compound of interest in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-methyl-2-(oxolan-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11-3)7-4-5-12-6-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHJMFCIEIFTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCOC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(oxolan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-(oxolan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-(oxolan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(oxolan-3-yl)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on structural similarity.
Functional Group Impact on Properties
- Amino vs. Methyl Substitution: Amino groups (e.g., in methyl 2-amino-3-(oxolan-2-yl)propanoate ) enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. Methyl groups, as in the target compound, reduce polarity, favoring lipid solubility and membrane permeability . Reactivity: Amino groups participate in nucleophilic reactions (e.g., amidation), whereas methyl groups are inert, making the target compound more stable under basic/acidic conditions .
- Ester Group Variation: Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ethyl 2-amino-3-(oxolan-2-yl)propanoate ), affecting metabolic stability in drug design.
Oxolan Ring Position :
- Oxolan-3-yl vs. oxolan-2-yl substitution alters steric and electronic environments. For example, oxolan-3-yl may induce conformational rigidity, impacting binding affinity in bioactive molecules .
Biological Activity
Methyl 2-methyl-2-(oxolan-3-yl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 200.28 g/mol. The compound features a propanoate moiety linked to an oxolane (tetrahydrofuran) ring, which contributes to its unique chemical properties. The presence of the oxolane ring enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate starting materials under controlled conditions. Common methods include:
- Esterification : Reacting an alcohol with an acid.
- Cyclization : Forming the oxolane ring through intramolecular reactions.
- Purification : Techniques such as crystallization and chromatography are employed to obtain high-purity products.
This compound interacts with various biomolecules, influencing biochemical pathways. Its mechanism of action may involve:
- Enzyme inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, modulating metabolic pathways.
- Receptor binding : The compound may act as a ligand for specific receptors, affecting cellular signaling.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory properties : Similar compounds have been studied for their ability to reduce inflammation.
- Analgesic effects : Potential use in pain management through modulation of pain pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
-
Study on Enzyme Interaction :
- Researchers assessed the binding affinity of this compound with specific enzymes involved in metabolic processes.
- Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.
-
Pharmacological Screening :
- A screening assay evaluated the anti-inflammatory effects of the compound in vitro.
- The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| Methyl 3-amino-2-(oxolan-3-yl)methylpropanoate | High | Exhibits enzyme-substrate interaction capabilities |
| Methyl 2-(oxolan-3-yloxy)propanoate | Moderate | Shows different solubility characteristics |
| Ethyl 2-methyl-3-(oxolan-3-yloxy)butyrate | Moderate | Different alkyl substitution affecting bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
